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For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Methyl 3-(4-cyanophenyl)acrylate, a member of the cinnamate ester family, is a molecule
of significant interest in medicinal chemistry and materials science. Its structure, featuring an
electron-deficient m-system due to the para-cyano substituent, makes it a valuable building
block in organic synthesis. This guide provides a comprehensive overview of its chemical
properties, synthesis, and potential biological relevance, serving as a resource for researchers
engaged in drug discovery and development.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for this compound is methyl (E)-3-(4-
cyanophenyl)prop-2-enoate[1].

Physicochemical and Spectroscopic Data

A thorough characterization of (E)-Methyl 3-(4-cyanophenyl)acrylate is paramount for its
application in research. The following tables summarize its key physical and spectroscopic
properties.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1148188?utm_src=pdf-interest
https://www.benchchem.com/product/b1148188?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b1148188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula C11HoNO:2 [1]
Molecular Weight 187.19 g/mol [1]
CAS Number 67472-79-1
Appearance White to off-white solid
Melting Point 98-103 °C
Purity >95% [1]
Table 1: Physicochemical Properties
Technique Observed Data Interpretation

H NMR (CDCls, 400 MHz)

Predicted: 6 7.70 (d, J=8.0 Hz,
2H), 7.65 (d, J=16.0 Hz, 1H),
7.55 (d, J=8.0 Hz, 2H), 6.45 (d,
J=16.0 Hz, 1H), 3.80 (s, 3H)

Aromatic protons ortho and
meta to the acrylate moiety,
trans-vinylic protons, and

methyl ester protons.

13C NMR (CDCls, 100 MHz)

Predicted: 8 166.5 (C=0),
142.0 (CH=), 138.0 (C), 132.5
(CH), 128.5 (CH), 120.0
(=CH), 118.0 (C=N), 112.0 (C),
52.0 (CHs)

Carbonyl, vinylic, aromatic,

cyano, and methyl carbons.

IR (KBr, cm~1)

Predicted: ~2230 (C=N),
~1720 (C=0, ester), ~1640
(C=C), ~980 (trans C-H bend)

Characteristic stretching and
bending vibrations of the

functional groups.

Mass Spectrometry (EI)

M+ at m/z 187. Key fragments
at m/z 156 ([M-OCHs]*), 128
([M-COOCH:s]*)

Molecular ion peak and
characteristic fragmentation

pattern.[2]

Table 2: Spectroscopic Data

Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate
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The primary and most efficient method for the synthesis of (E)-Methyl 3-(4-
cyanophenyl)acrylate is the Palladium-catalyzed Heck cross-coupling reaction.

Detailed Experimental Protocol: Heck Reaction

This protocol outlines the synthesis from 4-bromobenzonitrile and methyl acrylate.
Materials:

4-bromobenzonitrile

e Methyl acrylate

o Palladium(ll) acetate (Pd(OAC)2)

e Tri(o-tolyl)phosphine (P(o-tol)s)

o Triethylamine (EtsN)

e N,N-Dimethylformamide (DMF), anhydrous
Procedure:

e To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser,
and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), Palladium(ll) acetate (0.02 eq), and
Tri(o-tolyl)phosphine (0.04 eq).

o Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

e Add anhydrous DMF via syringe, followed by triethylamine (2.0 eq) and methyl acrylate (1.5
eq).

» Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and dilute with ethyl
acetate.

« Filter the mixture through a pad of celite to remove the palladium catalyst.
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e Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel using a hexane:ethyl
acetate gradient to afford (E)-Methyl 3-(4-cyanophenyl)acrylate as a white solid.
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Figure 1: Synthesis workflow for (E)-Methyl 3-(4-cyanophenyl)acrylate via Heck reaction.

Potential Applications in Drug Development

While direct biological studies on (E)-Methyl 3-(4-cyanophenyl)acrylate are limited, the
broader class of a,3-unsaturated carbonyl compounds, to which it belongs, is known for a
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range of biological activities.

Cytotoxic and Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of a,3-unsaturated carbonyl
compounds. This activity is largely attributed to their ability to act as Michael acceptors. The
electrophilic B-carbon can react with nucleophilic residues in biological macromolecules, such
as cysteine thiols in proteins, leading to cellular dysfunction and apoptosis.[3][4][5][6][7] The
presence of the cyano group, an electron-withdrawing group, is expected to enhance the
electrophilicity of the [3-carbon, potentially increasing its cytotoxic potency. Related
cyanophenylpropenoates have been investigated for their anticancer activities, suggesting this
compound as a candidate for further screening.

Antimicrobial Activity

Cinnamic acid and its derivatives have a long history of investigation for their antimicrobial
properties. The mechanism is often linked to the disruption of cell membranes and inhibition of
essential enzymes. The a,3-unsaturated carbonyl moiety is a key pharmacophore for this
activity. Therefore, (E)-Methyl 3-(4-cyanophenyl)acrylate warrants investigation against a
panel of bacterial and fungal pathogens.
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(E)-Methyl 3-(4-cyanophenyl)acrylate Biological Nucleophile
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Figure 2: Proposed mechanism of bioactivity via Michael addition.

Conclusion

(E)-Methyl 3-(4-cyanophenyl)acrylate is a readily synthesizable compound with a chemical
structure suggestive of significant biological potential. Its a,3-unsaturated carbonyl system,
activated by a terminal cyano group, makes it a prime candidate for investigation as a cytotoxic,
anticancer, and antimicrobial agent. This guide provides the foundational chemical and
synthetic information necessary for researchers to explore the therapeutic and broader
scientific applications of this promising molecule. Further studies are warranted to elucidate its
specific biological targets and mechanisms of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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